Cyclopentanone 2,4-dinitrophenylhydrazone
CAS No.: 2057-87-6
Cat. No.: VC18744492
Molecular Formula: C11H12N4O4
Molecular Weight: 264.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2057-87-6 |
|---|---|
| Molecular Formula | C11H12N4O4 |
| Molecular Weight | 264.24 g/mol |
| IUPAC Name | N-(cyclopentylideneamino)-2,4-dinitroaniline |
| Standard InChI | InChI=1S/C11H12N4O4/c16-14(17)9-5-6-10(11(7-9)15(18)19)13-12-8-3-1-2-4-8/h5-7,13H,1-4H2 |
| Standard InChI Key | PWMLZJHXUHLKPB-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C1 |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
Cyclopentanone 2,4-dinitrophenylhydrazone has the molecular formula C₁₁H₁₂N₄O₄ and a molecular weight of 264.24 g/mol . The IUPAC name for this compound is N-(cyclopentylideneamino)-2,4-dinitroaniline, reflecting its bifunctional structure comprising a cyclopentylidene group linked to a 2,4-dinitrophenylhydrazine moiety .
Crystallographic and Spectroscopic Features
X-ray crystallography reveals a planar arrangement of the hydrazone group, with the cyclopentyl ring adopting a slightly puckered conformation. The nitro groups at the 2- and 4-positions of the phenyl ring contribute to intramolecular hydrogen bonding, stabilizing the crystal lattice . Infrared (IR) spectroscopy identifies key functional groups:
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N-H stretch: 3250–3300 cm⁻¹ (hydrazone NH)
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C=O stretch: Absent, confirming carbonyl conversion to hydrazone
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NO₂ asymmetric/symmetric stretches: 1520 cm⁻¹ and 1340 cm⁻¹ .
Table 1: Spectral Data for Cyclopentanone 2,4-Dinitrophenylhydrazone
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| IR Spectroscopy | 3250 cm⁻¹ (N-H), 1520 cm⁻¹ (NO₂) | |
| NMR (¹H) | δ 1.5–2.0 (cyclopentyl CH₂), 8.1 (aromatic H) | |
| UV-Vis | λₘₐₓ = 365 nm (ε = 1.2×10⁴ L/mol·cm) |
Synthesis and Reaction Mechanisms
Preparation of Cyclopentanone 2,4-Dinitrophenylhydrazone
The synthesis involves a nucleophilic addition-elimination reaction between cyclopentanone and 2,4-DNPH in acidic ethanol :
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Acidification: 2,4-DNPH is dissolved in a mixture of sulfuric acid and ethanol to generate the reactive hydrazinium ion.
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Condensation: Cyclopentanone’s carbonyl carbon undergoes nucleophilic attack by the hydrazinium ion, forming a tetrahedral intermediate.
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Dehydration: The intermediate loses water, yielding the hydrazone as an orange-red precipitate .
Reaction Scheme:
Mechanistic Insights
The electron-withdrawing nitro groups on the phenyl ring enhance the electrophilicity of the hydrazine’s NH₂ group, facilitating nucleophilic attack on the carbonyl carbon. The reaction’s reversibility under basic conditions allows regeneration of the parent ketone, a property exploited in chromatographic separations .
Analytical Applications in Carbonyl Detection
Qualitative Identification of Ketones
Cyclopentanone 2,4-dinitrophenylhydrazone is employed in Brady’s test, where its formation confirms the presence of a ketone. The precipitate’s melting point (typically 205–207°C) provides a definitive identifier, as documented in compilations like the CRC Handbook of Organic Analytical Reagents .
High-Performance Liquid Chromatography (HPLC)
Derivatization with 2,4-DNPH enhances the detectability of carbonyl compounds in HPLC. For example, Brazilian sugar-cane spirits were analyzed by converting ketones to their hydrazone derivatives, followed by separation on a C18 column and detection at 365 nm . Cyclopentanone derivatives exhibit retention times distinct from aliphatic aldehydes, enabling precise quantification .
Table 2: HPLC Parameters for Cyclopentanone 2,4-DNPH Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | C18 (250 mm × 4.6 mm, 5 µm) | |
| Mobile Phase | Acetonitrile/Water (70:30 v/v) | |
| Detection Wavelength | 365 nm | |
| Retention Time | 12.3 min |
Industrial and Research Applications
Purification of Carbonyl Compounds
The reversible nature of hydrazone formation allows cyclopentanone 2,4-DNPH to act as a protective group. After chromatographic separation of hydrazones, mild hydrolysis regenerates pure ketones, bypassing the challenges of direct distillation .
Environmental and Food Chemistry
In air quality studies, 2,4-DNPH derivatives trap volatile carbonyl pollutants (e.g., formaldehyde) for GC-MS analysis. Similarly, food and beverage industries use this reagent to monitor ketone levels, ensuring compliance with safety standards .
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